molecular formula C8H8N2O B8281616 4-Amino-5-hydroxy-2-methylbenzonitrile

4-Amino-5-hydroxy-2-methylbenzonitrile

Cat. No.: B8281616
M. Wt: 148.16 g/mol
InChI Key: FBTCXZVTFXLMJB-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxy-2-methylbenzonitrile is a benzonitrile derivative characterized by amino (–NH₂), hydroxyl (–OH), and methyl (–CH₃) substituents at positions 4, 5, and 2, respectively, on the aromatic ring.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-amino-5-hydroxy-2-methylbenzonitrile

InChI

InChI=1S/C8H8N2O/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3,11H,10H2,1H3

InChI Key

FBTCXZVTFXLMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions and molecular properties of 4-Amino-5-hydroxy-2-methylbenzonitrile with key analogs:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound C₈H₇N₂O 4-NH₂, 5-OH, 2-CH₃ 161.16 Not provided Hypothesized intermediate for bioactive molecules
4-Amino-3-methylbenzonitrile C₈H₈N₂ 4-NH₂, 3-CH₃ 132.16 78881-21-7 >97% purity; used in organic synthesis
4-Amino-2-fluoro-5-methylbenzonitrile C₈H₇FN₂ 4-NH₂, 5-CH₃, 2-F 150.15 859855-53-1 High structural similarity (0.90) to target compound
4-Amino-5-fluoro-2-hydroxybenzonitrile C₇H₅FN₂O 4-NH₂, 5-F, 2-OH 168.12 162437-93-6 Fluorinated analog; potential antimicrobial activity
2-Amino-4-chloro-5-methylbenzonitrile C₈H₇ClN₂ 2-NH₂, 4-Cl, 5-CH₃ 180.61 289686-80-2 Chloro-substituted; hazardous (requires safety protocols)

Physicochemical and Reactivity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyl (–OH) and amino (–NH₂) groups in the target compound are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, chloro (–Cl) and fluoro (–F) substituents (e.g., in ) are electron-withdrawing, reducing reactivity but increasing stability .
  • Hydrogen Bonding and Solubility: – The –OH and –NH₂ groups in the target compound improve aqueous solubility relative to non-polar analogs like 4-Amino-3-methylbenzonitrile . However, fluorinated analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.

Research Implications and Limitations

  • Bioactivity : Fluorinated analogs (e.g., ) show promise in drug discovery, but the target compound’s –OH group may enhance binding to biological targets like enzymes or receptors.
  • Data Gaps: Direct experimental data (e.g., melting point, IR/NMR spectra) for this compound are absent in the evidence, necessitating extrapolation from structural analogs.

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